Benzo[d]thiazole-7-carbonitrile
Overview
Description
Benzo[d]thiazole-7-carbonitrile is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a nitrile group at the 7th position. This compound is part of the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and industrial processes. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
Benzo[d]thiazole-7-carbonitrile is a derivative of benzothiazole, a heterocyclic compound that has been found to have a wide range of pharmacological properties . The primary targets of benzothiazole derivatives are often enzymes or receptors involved in various biological processes. For instance, some benzothiazole derivatives have been found to inhibit the BCL-2 family of enzymes, which play a key role in apoptosis . .
Mode of Action
Benzothiazole derivatives often interact with their targets by binding to active sites, leading to changes in the target’s function . For example, some benzothiazole derivatives inhibit the BCL-2 family of enzymes, disrupting the balance between anti-apoptotic and pro-apoptotic members and leading to dysregulated apoptosis in affected cells .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, benzothiazole derivatives that inhibit the BCL-2 family of enzymes can affect the apoptosis pathway . .
Result of Action
For example, benzothiazole derivatives that inhibit the BCL-2 family of enzymes can induce apoptosis in affected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]thiazole-7-carbonitrile typically involves the condensation of 2-aminobenzenethiol with a suitable nitrile-containing reagent. One common method includes the reaction of 2-aminobenzenethiol with 2-bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Nitration using nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Benzo[d]thiazole-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various organic materials
Comparison with Similar Compounds
Benzo[d]thiazole: Lacks the nitrile group but shares the benzothiazole core structure.
2-Aminobenzothiazole: Contains an amino group instead of a nitrile group.
Benzo[d]oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness: Benzo[d]thiazole-7-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry where the nitrile group can enhance binding affinity and specificity to biological targets .
Properties
IUPAC Name |
1,3-benzothiazole-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPZMAOXBUTHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740591 | |
Record name | 1,3-Benzothiazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895525-11-8 | |
Record name | 1,3-Benzothiazole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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